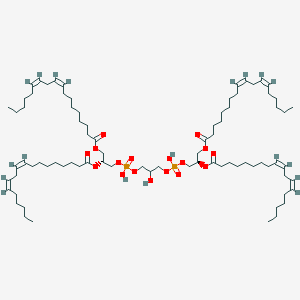
Tetralinoleoyl cardiolipin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralinoleoyl cardiolipin is a cardiolipin in which all four phosphatidyl acyl groups are specified as linoleoyl. It derives from a linoleic acid. It is a conjugate acid of a this compound(2-).
CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]), also known as 1, 1', 2, 2'-tetra-(9Z, 12Z)-octadecadienoyl cardiolipin or 1', 3'-bis-[1, 2-di-(9Z, 12Z-octadecadienoyl)-sn-glycero-3-phospho]-glycerol, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) has been found throughout all human tissues, and has also been primarily detected in blood. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, inner mitochondrial membrane, and mitochondria. In humans, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is involved in cardiolipin biosynthesis CL(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Function and Bioenergetics
Tetralinoleoyl cardiolipin (C18:2)₄ is essential for maintaining mitochondrial structure and function. It constitutes approximately 80% of cardiolipin in human skeletal and cardiac muscle mitochondria, significantly influencing electron transport chain (ETC) efficiency and ATP generation .
Key Functions:
- Stabilization of ETC Complexes: this compound binds to and stabilizes various ETC protein complexes, which is vital for optimal respiratory function .
- Membrane Dynamics: The unique conical shape of cardiolipin facilitates the curvature of mitochondrial membranes, essential for proper cristae formation and function .
Aging and Sarcopenia
Research indicates that depletion of this compound is linked to mitochondrial dysfunction associated with aging and sarcopenia—the progressive loss of muscle mass and strength .
Case Studies:
- Aging Models: In rodent models, a decline in this compound correlates with reduced cytochrome c oxidase (COX) activity, suggesting impaired mitochondrial respiration .
- Human Studies: Patients with heart failure exhibit significantly lower levels of this compound in the left ventricle compared to healthy individuals, highlighting its potential as a biomarker for cardiac health .
Dietary Influence on Cardiolipin Composition
Dietary factors significantly impact the composition of cardiolipins in mitochondria. Studies have shown that linoleate-rich diets can enhance the levels of this compound, thereby improving mitochondrial function .
Data Table: Impact of Diet on Cardiolipin Species
| Diet Type | Predominant Acyl Species | % of Total Cardiolipin | p-Value |
|---|---|---|---|
| Linoleate-Rich Diet | (18:2)₄ | 36.1 ± 0.28 | <0.01 |
| Low Linoleate Diet | (18:2)₄ | 25.1 ± 0.78 | <0.01 |
This table illustrates how dietary composition can modulate the levels of specific cardiolipins, with implications for metabolic health and mitochondrial efficiency.
Therapeutic Potential
The depletion of this compound has been proposed as a target for therapeutic interventions aimed at preventing or treating age-related conditions such as sarcopenia and heart failure .
Research Insights:
- Elamipretide: This small molecule is under investigation for its ability to bind to cardiolipins, enhancing mitochondrial respiratory function through stabilization of cardiolipins .
- Dietary Interventions: Increasing linoleic acid intake may provide a simple dietary strategy to boost this compound levels, potentially improving mitochondrial health and function in aging populations .
Eigenschaften
Molekularformel |
C81H142O17P2 |
|---|---|
Molekulargewicht |
1449.9 g/mol |
IUPAC-Name |
[(2R)-3-[[3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t76-,77-/m1/s1 |
InChI-Schlüssel |
LSHJMDWWJIYXEM-XGJIDDIWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















